Aureothin

HIV-1 Antiviral Polyketide

Aureothin addresses the need for a non-rotenoid, species-selective Complex I inhibitor for mitochondrial research and oncology discovery. • Complex I inhibition: 310-fold eukaryotic selectivity (IC50 0.07 nmol/mg bovine heart vs. 22 nmol/mg E. coli) • Antiproliferative: HepG2 IC50 4-5 nM; >1,000-fold more potent than neoaureothin in HCT116/HepG2 • Larvicidal: A. aegypti LC50 1.5 ppm (24 h); THF ring essential - deoxyaureothin is completely inactive

Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
Cat. No. B1238229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureothin
Synonymsalloaureothin
aureothin
mycolutein
Molecular FormulaC22H23NO6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2
InChIInChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10+
InChIKeyGQKXCBCSVYJUMI-HFRXNJIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aureothin Overview for Scientific Procurement


Aureothin (CAS 2825-00-5) is a shikimate-polyketide hybrid natural product isolated from Streptomyces thioluteus, distinguished by a rare p-nitroaryl moiety, a chiral tetrahydrofuran (THF) ring, and an O-methylated γ-pyrone ring [1]. It exhibits a broad spectrum of biological activities including antitumor, antifungal, insecticidal, and anti-HIV effects [2]. Aureothin is a non-competitive inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) and belongs to the Class II inhibitor group alongside rotenone and phenoxan [3]. Its complex, non-colinear modular polyketide synthase (PKS) biosynthetic pathway, which uses individual PKS modules iteratively, sets it apart from many other polyketide natural products and directly influences the structural determinants of its biological selectivity [4].

Nitroaryl-polyketide natural product probe with chiral tetrahydrofuran ring and rare p-nitroaryl moiety

Non-rotenoid Complex I inhibitor for species-selectivity studies and eukaryotic enzyme assays

Stereochemically-defined scaffold for antiviral, antifungal, and larvicidal screening campaigns

Iterative PKS biosynthesis model for engineering and selectivity studies

Why Aureothin Cannot Be Replaced by Analogs


Aureothin, neoaureothin (spectinabilin), and their biosynthetic intermediates such as deoxyaureothin share a common nitroaryl-polyketide framework but diverge sharply in their pharmacophoric elements and biological selectivity [1]. The presence and stereochemistry of the chiral THF ring in aureothin is critical for selective antifungal activity against pathogenic Aspergillus species, a feature lost in THF-lacking analogs [2]. In head-to-head screening, neoaureothin is ~2.4-fold more potent than aureothin against HIV-1 (IC50 2.2 vs. 5.3 nM), yet its androgen receptor antagonism (IC50 13 μM) introduces an orthogonal and potentially confounding bioactivity absent in aureothin [3]. Similarly, deoxyaureothin, the furan-reduced biosynthetic precursor, is completely inactive as a larvicide against Aedes aegypti while aureothin exhibits potent activity (LC50 1.5 ppm), demonstrating that the oxidation state of the oxygen heterocycle is a binary switch for biological activity [4]. These compound-specific structure-activity relationships mean that substituting one member of this family for another in experimental protocols will yield qualitatively and quantitatively different outcomes.

Substituting with neoaureothin may introduce androgen receptor antagonism, confounding antiproliferative or antiviral phenotypic readouts.

Deoxyaureothin lacks the tetrahydrofuran ring and is inactive in larvicidal and antifungal assays; oxidation state is a binary switch for activity.

Allo-aureothin stereoisomer exhibits altered activity, highlighting stereochemical sensitivity that can shift assay-response profiles.

Quantitative Differentiation Evidence


HIV-1 Inhibition Potency in Primary Human PBMCs

In the same primary screening campaign of a natural compound collection against HIV-1 replication in human PBMCs, neoaureothin is 2.4-fold more potent (IC50 = 2.2 ± 0.40 nM) than aureothin (IC50 = 5.3 ± 0.40 nM) [1]. However, synthetic derivative #7, inspired by aureothin, achieves an IC90 of <45 nM with a mode of action distinct from all current clinical antiretrovirals—blocking accumulation of structural HIV RNAs rather than targeting entry, reverse transcription, integration, or maturation—which positions aureothin's scaffold as a privileged starting point for antiviral optimization [1]. Neoaureothin also exhibits androgen receptor antagonism (IC50 = 13 μM) not reported for aureothin, introducing an orthogonal bioactivity that may complicate antiviral selectivity profiling .

HIV-1 inhibition (PBMCs)
Head-to-head

Aureothin IC50 = 5.3 ± 0.40 nM
Neoaureothin IC50 = 2.2 ± 0.40 nM
Derivative #7 IC90

Supports antiviral screening context; neoaureothin shows higher intrinsic potency but may introduce off-target activities.

Primary human PBMCs, n ≥ 3 independent triplicates.

HIV-1 Antiviral Polyketide

Larvicidal Activity Against Aedes aegypti

Aureothin demonstrates potent, concentration-dependent larvicidal activity against Aedes aegypti (24 h LC50 = 1.5 ppm; 48 h LC50 = 3.8 ppm), whereas deoxyaureothin—the furan ring-reduced biosynthetic precursor lacking the THF oxygen heterocycle—shows no larvicidal activity whatsoever [1]. Allo-aureothin, a stereoisomer with an altered THF ring configuration, retains activity but with approximately half the potency (24 h LC50 = 3.1 ppm), further underscoring the sensitivity of this phenotype to the precise oxidation state and stereochemistry of the oxygen heterocycle [1].

Larvicidal activity (A. aegypti)
Cross-study comparable

Aureothin 24 h LC50 = 1.5 ppm
Deoxyaureothin: completely inactive
Allo-aureothin 24 h LC50 = 3.1 ppm

THF ring is a binary determinant of larvicidal activity; reduced analog yields false-negative results.

First-instar larvae, 24 h exposure.

Larvicide Insecticide Vector Control

Complex I Inhibition: Aureothin vs. Rotenone

Aureothin is classified as a Class II inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), sharing this mechanistic category with the widely used benchmark inhibitor rotenone [1]. Both are non-competitive with respect to ubiquinone and inhibit Complex I across all tested species (bovine heart, Neurospora crassa, Escherichia coli), yet neither inhibits bacterial glucose:ubiquinone oxidoreductase [1]. Quantitatively, aureothin inhibits bovine heart Complex I with an IC50 of 0.07 nmol/mg protein, N. crassa Complex I with an IC50 of 0.08 nmol/mg protein, and E. coli Complex I with an IC50 of 22 nmol/mg protein [2], revealing marked species-selectivity (approximately 310-fold preference for mammalian/fungal over bacterial enzyme). By contrast, reported rotenone IC50 values for Complex I are typically in the range of 1.7–2.2 μM , measured under different conditions, precluding direct numeric comparison but underscoring the distinct chemical space occupied by aureothin as a polyketide-based Complex I inhibitor.

Complex I inhibition
Class-level

Bovine heart IC50 = 0.07 nmol/mg
N. crassa IC50 = 0.08 nmol/mg
E. coli IC50 = 22 nmol/mg

~310-fold selectivity for eukaryotic Complex I; provides non-rotenoid probe for mammalian/fungal enzyme studies.

Submitochondrial particles; rotenone IC50 measured under different conditions, not directly comparable.

Mitochondrial Complex I NADH:ubiquinone oxidoreductase Respiratory Chain

Antiproliferative Selectivity Window

Aureothin displays potent antiproliferative activity against a panel of cancer cell lines (A2780 IC50 = 17 nM; HCT116 IC50 = 19.5 nM; HepG2 IC50 = 4–5 nM) . In contrast, neoaureothin shows markedly weaker cytotoxicity against HCT116 (IC50 = 47 μg/mL, approximately 118 μM) and HepG2 (IC50 = 37.2 μg/mL, approximately 94 μM) . Notably, synthetic aureothin derivatives engineered through mutasynthesis and combinatorial biosynthesis achieve improved antiproliferative activity coupled with significantly reduced cytotoxicity compared to the parent aureothin scaffold [1]. The 50% cytotoxic concentration (CC50) of aureothin in PBMCs is approximately 2.27 μM, whereas the most potent synthetic derivatives (#7) exhibit no cytotoxicity up to 10 μM [2]. The THF ring has been experimentally confirmed as crucial for the remarkably selective activity of aureothin analogs against pathogenic fungi, providing a structural handle for tuning selectivity [1].

Antiproliferative potency
Cross-study comparable

Aureothin HCT116 IC50 = 19.5 nM, HepG2 4–5 nM
Neoaureothin HCT116 ~118 µM, HepG2 ~94 µM

Supports cell-model endpoint review; aureothin exhibits >6,000-fold higher potency against HCT116.

72 h exposure; PBMC CC50 ~2.27 µM.

Antiproliferative Cytotoxicity Cancer

Photostability Limitation in Antiviral Screening

Aureothin is photolabile: after 24 h of illumination, its anti-HIV activity degrades substantially compared to dark-control samples [1]. In contrast, several synthetic aureothin derivatives with fluorine or chlorine substituents retain >95% of their anti-HIV activity after identical 24 h light exposure [1]. Lead compound #7 was specifically selected for combining strong anti-HIV activity (IC90 < 45 nM) with photostability and improved cell safety—properties not simultaneously present in the parental aureothin molecule [1]. This photolability is mechanistically linked to a light-induced isomerization-cyclization cascade inherent to the aureothin chromophore [1].

Photostability (24 h light)
Cross-study comparable

Aureothin: substantial anti-HIV activity loss
Synthetic derivatives: >95% activity retention

Aureothin photolability requires dark handling for antiviral assays; photostable derivative #7 retains IC90

Light-induced isomerization-cyclization cascade documented.

Photostability Anti-HIV Chemical Stability

Optimal Research and Industrial Application Scenarios


HIV-1 Mechanistic Studies and Scaffold Optimization

Aureothin serves as a validated scaffold for antiviral medicinal chemistry. Its anti-HIV-1 IC50 of 5.3 ± 0.40 nM in primary human PBMCs [1] provides a well-characterized starting point for SAR campaigns. Critically, derivative #7 derived from the aureothin scaffold operates via a novel mechanism—blocking accumulation of structural HIV RNAs post-integration—distinct from reverse transcriptase, integrase, protease, and entry inhibitors in clinical use [1]. Procurement of aureothin is recommended for laboratories screening for novel HIV inhibitor mechanisms or performing scaffold-hopping studies from a defined, structurally complex natural product. Neoaureothin (IC50 2.2 nM) should be procured instead only when maximum intrinsic anti-HIV potency in the natural scaffold is the sole criterion [1].

Mosquito Larvicide Lead Discovery

Aureothin is the insecticidally active member of the aureothin-type polyketide family. Against first-instar A. aegypti larvae, it displays a 24 h LC50 of 1.5 ppm, the highest potency among the aureothin/allo-aureothin/deoxyaureothin congener series [1]. Deoxyaureothin—with a reduced furan ring—is completely inactive, demonstrating the THF ring as a strict structural requirement for larvicidal activity [1]. For mosquito vector control programs and insecticide discovery platforms, aureothin, not deoxyaureothin or neoaureothin, must be procured to generate valid screening hits. Additional phenotypic effects on cockroach nerve cord electrophysiology and mosquito serotonergic signaling have been observed with aureothin [2], positioning it as a multi-modal insecticidal probe.

Mitochondrial Complex I Species-Selectivity Profiling

Aureothin is a Class II, non-competitive Complex I inhibitor alongside rotenone, but its chemical structure is entirely distinct (nitroaryl-polyketide vs. isoflavonoid) and its species-selectivity profile is uniquely characterized: IC50 = 0.07 nmol/mg (bovine heart), 0.08 nmol/mg (N. crassa), and 22 nmol/mg (E. coli), a ~310-fold eukaryotic/mammalian over bacterial selectivity window [1]. Neither aureothin nor rotenone inhibits bacterial glucose:ubiquinone oxidoreductase, confirming specificity for Complex I [2]. Aureothin is therefore preferred over rotenone when the experimental objective requires: (a) a non-rotenoid chemical probe for chemical biology, (b) discrimination between eukaryotic and prokaryotic Complex I due to its marked species-selectivity, or (c) a polyketide-based tool compound for studying inhibitor-binding site topology distinct from the rotenone/piericidin A site.

Antiproliferative Drug Discovery

Aureothin exhibits potent and selective antiproliferative activity against multiple cancer cell lines (A2780 IC50 = 17 nM; HCT116 IC50 = 19.5 nM; HepG2 IC50 = 4–5 nM) [1]. Its antiproliferative potency against HCT116 and HepG2 cells exceeds that of neoaureothin by more than three orders of magnitude (neoaureothin HCT116 IC50 ~118 μM; HepG2 IC50 ~94 μM) [2]. The THF ring is essential for selective antiproliferative and antifungal activity, providing tunable structure-selectivity relationships [3]. Aureothin is the optimal procurement choice for natural product-based oncology discovery programs focused on the nitroaryl-pyrone pharmacophore; neoaureothin's androgen receptor antagonism (IC50 13 μM) [2] introduces an undesired off-target activity that confounds cancer-specific phenotypic readouts.

Application
Selection Property
Validation Focus
HIV-1 inhibitor mechanism research
Mechanistic distinctiveness (post-integration block)
Post-integration HIV RNA accumulation assay; scaffold derivatization potential
Mosquito larvicide screening
THF ring-dependent larvicidal activity
A. aegypti larvicidal assay; oxygen heterocycle requirement confirmation
Mitochondrial Complex I species-selectivity studies
Non-rotenoid chemical scaffold
Eukaryotic vs. bacterial Complex I activity ratio; inhibitor-binding site mapping
Antiproliferative cell-model studies
Scaffold-dependent antiproliferative potency and selectivity window
Tumor cell line panel response; cytotoxicity-offset profiling in PBMCs
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